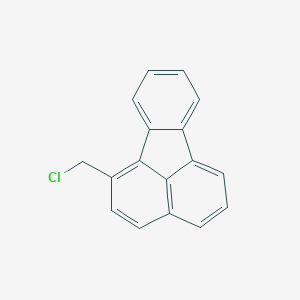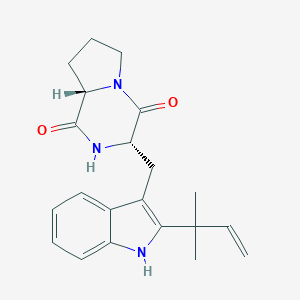
Graphislactona A
Descripción general
Descripción
La Graphislactona A es un metabolito secundario derivado de un micosionte que se encuentra en los líquenes del género Graphis. Este compuesto exhibe propiedades antioxidantes significativas y ha sido objeto de varios estudios científicos debido a sus posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
La Graphislactona A ha sido ampliamente estudiada por sus aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La Graphislactona A ejerce sus efectos principalmente a través de su actividad antioxidante. Reduce la producción de especies reactivas de oxígeno en hepatocitos y disminuye la respuesta inflamatoria en macrófagos . El compuesto inhibe la lipogénesis en lugar de la oxidación de las grasas, lo que es evidente a partir de los datos de secuenciación de ARN que muestran asociaciones con vías adipogénicas durante la diferenciación de los adipocitos . Los objetivos moleculares incluyen genes lipogénicos y vías involucradas en el metabolismo de los lípidos.
Análisis Bioquímico
Biochemical Properties
Graphislactone A has been shown to interact with various biomolecules in biochemical reactions. It demonstrated antioxidant capacity on a par with that of vitamin C in cultured hepatocytes .
Cellular Effects
Graphislactone A has significant effects on various types of cells and cellular processes. It reduces the inflammatory response induced by lipopolysaccharide in primary macrophages . It also effectively reduces lipid accumulation and suppresses lipogenic gene expression in AML12 hepatocytes and 3T3-L1 adipocytes .
Molecular Mechanism
The molecular mechanism of Graphislactone A involves inhibiting lipogenesis rather than fat oxidation in cultured hepatocytes . RNA sequencing data revealed intriguing associations between Graphislactone A and the adipogenic pathways during adipocyte differentiation .
Temporal Effects in Laboratory Settings
It has been shown to have a long-term effect on reducing hepatic steatosis .
Dosage Effects in Animal Models
In animal studies using a non-alcoholic fatty liver disease (NAFLD) mouse model, Graphislactone A had a milder impact on liver inflammation while markedly attenuating hepatic steatosis . This effect was confirmed in an animal model of early fatty liver disease without inflammation .
Metabolic Pathways
The metabolic pathways that Graphislactone A is involved in primarily relate to lipogenesis . It inhibits lipogenesis in cultured hepatocytes .
Transport and Distribution
Its ability to reduce lipid accumulation suggests it may interact with lipid transporters or binding proteins .
Subcellular Localization
Its demonstrated effects on lipid accumulation and lipogenesis suggest it may localize to areas of the cell involved in these processes .
Métodos De Preparación
La Graphislactona A se aísla principalmente del cultivo de hongos endófitos como Cephalosporium sp. IFB-E001. El proceso de extracción implica el cultivo del hongo en un medio adecuado, seguido de la extracción con disolventes y la purificación cromatográfica
Análisis De Reacciones Químicas
La Graphislactona A experimenta varios tipos de reacciones químicas, que incluyen:
Los reactivos comunes utilizados en estas reacciones incluyen l,l-difenil-2-picrilhidrazilo (DPPH) para ensayos de eliminación de radicales libres y peróxido de hidrógeno para estudios de estrés oxidativo . Los principales productos formados a partir de estas reacciones incluyen formas reducidas de especies reactivas de oxígeno e intermediarios radicales estabilizados.
Comparación Con Compuestos Similares
La Graphislactona A forma parte de una familia de benzopiranonas fenólicas aisladas de líquenes del género Graphis . Los compuestos similares incluyen:
Hidroxitolueno butilado (BHT): Un antioxidante sintético con propiedades similares de eliminación de radicales libres.
Ácido ascórbico (Vitamina C): Un antioxidante natural con una eficacia comparable en la reducción del estrés oxidativo.
La this compound es única debido a su origen natural y sus actividades biológicas específicas, en particular su papel en el metabolismo de los lípidos y sus efectos antiinflamatorios .
Propiedades
IUPAC Name |
4,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-7-4-11(21-3)14(18)15-12(7)9-5-8(20-2)6-10(17)13(9)16(19)22-15/h4-6,17-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKUDZVEVLDBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















